

IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Propane-1,3-diyl bis(4aminobenzoate)

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A Comprehensive Technical Guide to Propane-1,3-diyl bis(4-aminobenzoate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propane-1,3-diyl bis(4-aminobenzoate)**, a versatile aromatic diamine. It covers its nomenclature, chemical and physical properties, synthesis protocols, and diverse applications, with a focus on its role in polymer chemistry and materials science.

Nomenclature and Identification

Propane-1,3-diyl bis(4-aminobenzoate) is systematically named according to IUPAC conventions. However, it is also known by a variety of synonyms in commercial and academic literature.

IUPAC Name: Propane-1,3-diyl bis(4-aminobenzoate)[1]

Alternative IUPAC Name: 3-(4-aminobenzoyl)oxypropyl 4-aminobenzoate[2]

CAS Number: 57609-64-0[1][3]

A comprehensive list of its common synonyms is provided below:



- 1,3-Propanediol bis(4-aminobenzoate)[3]
- 1,3-Propanediol di-p-aminobenzoate
- 1,3-Propylene bis(4-aminobenzoate)[4]
- Polacure 740M[2]
- Trimethyleneglycol di-4-(aminobenzoate)[2]
- TRIMETHYLENE BIS(4-AMINOBENZOATE)[5][6]
- CUA-4[6]
- Cuamine CUA-4[6]
- Bis(p-aminobenzoic acid)trimethylene ester[6]

Physicochemical Properties

The key physicochemical properties of **Propane-1,3-diyl bis(4-aminobenzoate)** are summarized in the table below, providing essential data for experimental design and application development.



Property	Value	Reference
Molecular Formula	C17H18N2O4	[2][7]
Molecular Weight	314.34 g/mol	[1][3]
Appearance	White to Yellow to Orange powder (Granular)	[6]
Melting Point	124-127 °C	[6]
Density	1.14 g/mL at 25 °C	
Water Solubility	4 mg/L at 25 °C	[6]
LogP	2.63 at 25 °C	[6]
рКа	2.61±0.10 (Predicted)	[6]
InChI Key	YPACMOORZSDQDQ- UHFFFAOYSA-N	[1][2]
SMILES	Nc1ccc(cc1)C(=O)OCCCOC(= O)c2ccc(N)cc2	

Molecular Structure and Conformation

Propane-1,3-diyl bis(4-aminobenzoate) possesses a distinct "V" shape.[7] This conformation arises from the gauche-gauche arrangement of the trimethylene linker.[1][7] The molecule exhibits a twofold rotation axis passing through the central methylene carbon atom.[7] The crystal structure is stabilized by a three-dimensional network of intermolecular N—H···O and N—H···N hydrogen bonds.[7]

Experimental Protocols Synthesis of Propane-1,3-diyl bis(4-aminobenzoate)

Two primary synthetic routes are commonly employed for the preparation of this compound.

Method 1: Fischer Esterification

Foundational & Exploratory





This direct method involves the reaction of 1,3-propanediol with two equivalents of 4-aminobenzoic acid.[1]

- Reactants: 1,3-propanediol, 4-aminobenzoic acid (2 equivalents), acid catalyst (e.g., sulfuric acid).
- Solvent: A suitable solvent to facilitate the removal of water, such as toluene.
- Procedure:
 - Combine 1,3-propanediol, 4-aminobenzoic acid, and the acid catalyst in the solvent.
 - Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
 - Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Method 2: Reaction of an Alkali Metal Salt of p-Aminobenzoic Acid

This alternative approach often results in higher yields and involves the reaction of an alkali metal salt of p-aminobenzoic acid with a 1,3-dihalogenated propane.[1][8]

- Reactants: p-Aminobenzoic acid alkali metal salt (e.g., sodium p-aminobenzoate), 1,3-dihalogenated propane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).
- Solvent: An aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]
- Procedure:
 - Dissolve the p-aminobenzoic acid alkali metal salt in the aprotic polar solvent.



- Add the 1,3-dihalogenated propane to the solution.
- Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor its progress.
- After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
- Collect the solid product by filtration, wash it with water, and dry it.
- Further purify the product by recrystallization.

Crystal Structure Determination (Cited from Literature)

The crystal structure of **Propane-1,3-diyl bis(4-aminobenzoate)** has been determined by single-crystal X-ray diffraction.[1]

- Data Collection: A Bruker SMART APEX diffractometer was used for data collection.[7]
- Structure Solution and Refinement: The structure was solved using direct methods (SHELXS97) and refined on F² using SHELXL97.[7]
- Hydrogen Atom Treatment: Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The amino hydrogen atoms were located in a difference Fourier map and refined isotropically.[7]

Applications and Reactivity

Propane-1,3-diyl bis(4-aminobenzoate) is a valuable compound with applications stemming from its unique chemical structure.

- Polymer Chemistry: It serves as a high-performance reactant and curative for polyurethane and epoxide prepolymers.[3] The resulting urethanes exhibit good hydrolytic stability, and resistance to dry heat aging, chemicals, and the environment.[1]
- Electrically Conductive Adhesives (ECAs): Studies have shown its ability to enhance the flexibility of ECAs, positively impacting their electrical, mechanical, and thermal properties.[1]

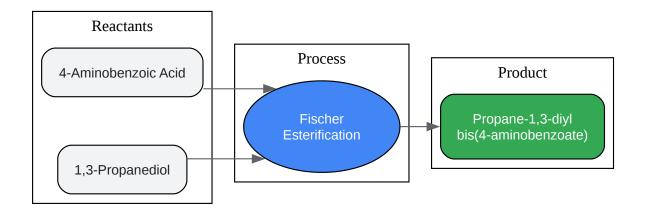


- Building Block for Schiff Bases: The primary amino groups can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines).
 [1]
- Supramolecular Chemistry: Its ability to form hydrogen bonds makes it a useful building block in the design of supramolecular assemblies.[2]

The reactivity of this molecule is centered around its primary amino and ester functional groups.[1] The amino groups readily participate in nucleophilic substitution reactions with electrophiles like isocyanates and epoxides.[1]

Visualizing Synthesis and Nomenclature

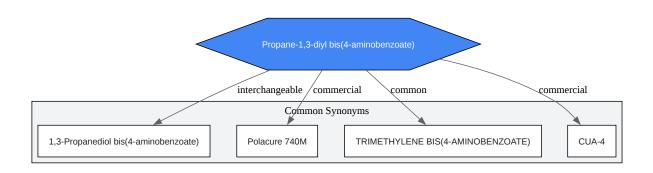
The following diagrams illustrate the synthesis workflow and the relationship between the IUPAC name and its synonyms.



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Caption: Fischer Esterification Synthesis Workflow.





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Caption: IUPAC Name and Common Synonyms Relationship.

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To cite this document: BenchChem. [IUPAC nomenclature and synonyms for Propane-1,3-diyl bis(4-aminobenzoate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208274#iupac-nomenclature-and-synonyms-for-propane-1-3-diyl-bis-4-aminobenzoate]

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